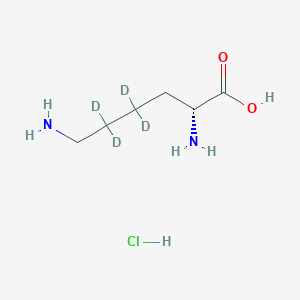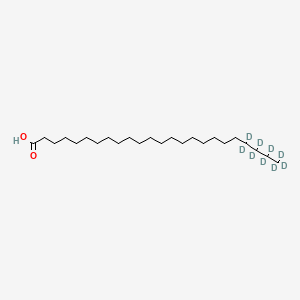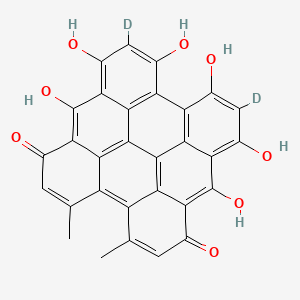
Hypericin-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hypericin-d2 is a deuterated derivative of hypericin, a naturally occurring polycyclic naphthodianthrone found in species of the genus Hypericum, particularly Hypericum perforatum (St. John’s Wort). Hypericin is known for its potent photosensitizing properties and has been extensively studied for its antiviral, antitumor, and antidepressant activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of hypericin-d2 involves the incorporation of deuterium atoms into the hypericin molecule. One common method is the deuteration of protohypericin, a precursor of hypericin, using deuterated solvents and catalysts. The process typically involves:
Starting Material: Emodinanthrone
Reaction Conditions: Microwave-assisted synthesis in deuterated water, followed by photocyclization under visible light irradiation.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, including plant tissue culture and bioreactor-based large-scale production. These methods involve the use of plant-specific type III polyketide synthases to biosynthesize hypericin, followed by deuteration .
Análisis De Reacciones Químicas
Types of Reactions: Hypericin-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound to its hydroquinone form.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted derivatives of this compound
Aplicaciones Científicas De Investigación
Hypericin-d2 has a wide range of scientific research applications:
Chemistry: Used as a photosensitizer in photodynamic therapy (PDT) for cancer treatment.
Medicine: Investigated for its antidepressant effects and potential use in treating neurological disorders.
Industry: Utilized in the development of diagnostic tools and imaging agents for detecting necrotic tissues
Mecanismo De Acción
The mechanism of action of hypericin-d2 involves its ability to generate reactive oxygen species (ROS) upon photoactivation. These ROS induce apoptosis, necrosis, or autophagy in cancer cells. This compound also targets viral components, inhibiting viral replication and entry into host cells. The molecular pathways involved include the intrinsic and extrinsic apoptotic pathways, ERK inhibition, and the generation of singlet oxygen species .
Comparación Con Compuestos Similares
Hypericin-d2 is compared with other similar compounds such as:
Pseudohypericin: Another naphthodianthrone with similar photosensitizing properties but different pharmacokinetics.
Hyperforin: A bioactive compound from Hypericum with antidepressant activity but lacking the photosensitizing properties of hypericin.
Anthraquinones: Structurally related compounds with varying degrees of biological activity.
Uniqueness: this compound’s uniqueness lies in its potent photosensitizing properties, making it highly effective in photodynamic therapy and antiviral applications. Its ability to generate ROS and target multiple molecular pathways sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C30H16O8 |
|---|---|
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
12,17-dideuterio-9,11,13,16,18,20-hexahydroxy-5,24-dimethyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione |
InChI |
InChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,33-38H,1-2H3/i5D,6D |
Clave InChI |
YDOIFHVUBCIUHF-KCZCTXNHSA-N |
SMILES isomérico |
[2H]C1=C(C2=C3C4=C5C(=C6C(=CC(=O)C7=C(C8=C(C(=C(C2=C8C4=C67)O)[2H])O)O)C)C(=CC(=O)C5=C(C3=C1O)O)C)O |
SMILES canónico |
CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)
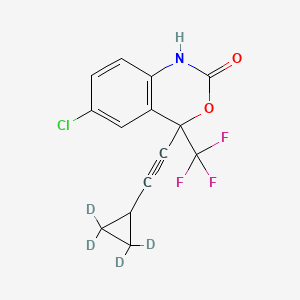
![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)
![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)

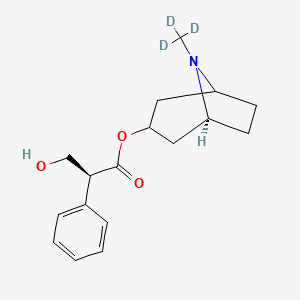
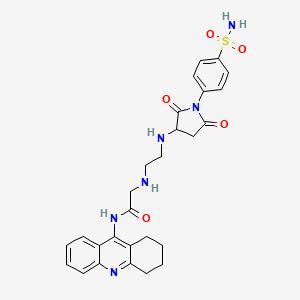

![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)

![(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B12421509.png)
